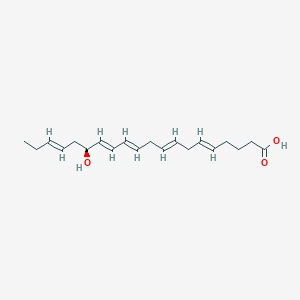![molecular formula C24H35N B12338292 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile CAS No. 498530-91-9](/img/structure/B12338292.png)
4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is a chemical compound with the molecular formula C24H35N and a molecular weight of 337.54 g/mol . It is known for its unique structure, which includes a benzonitrile group attached to a cyclohexyl ring with a pentyl chain. This compound is often used in the field of liquid crystals due to its nematic properties[2][2].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile typically involves the reaction of trans-4-pentylcyclohexyl bromide with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of liquid crystal properties.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optical electronic devices.
Wirkmechanismus
The mechanism of action of 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is primarily related to its liquid crystal properties. It aligns in a specific orientation under the influence of an electric field, which is crucial for its function in LCDs. The molecular targets include the alignment layers in LCDs, and the pathways involve the reorientation of the liquid crystal molecules in response to external stimuli .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Pentylcyclohexyl)benzonitrile
- 4-(4-Butylcyclohexyl)benzonitrile
- 4-(4-Hexylcyclohexyl)benzonitrile
Comparison: 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is unique due to its specific pentyl chain length, which provides optimal liquid crystal properties. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between viscosity and alignment properties, making it highly suitable for use in LCDs .
Eigenschaften
CAS-Nummer |
498530-91-9 |
|---|---|
Molekularformel |
C24H35N |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-[4-(4-pentylcyclohexyl)cyclohexyl]benzonitrile |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-13,19,21,23-24H,2-7,10-11,14-17H2,1H3 |
InChI-Schlüssel |
NYIIMCUQDTTYJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)




![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)

![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)

